
10-Oxo-10lambda~5~-acridine-9-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Acridinecarboxaldehyde, 10-oxide is a chemical compound with the molecular formula C14H9NO2 It is a derivative of acridine, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Acridinecarboxaldehyde, 10-oxide typically involves the oxidation of 9-acridinecarboxaldehyde. One common method is the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature .
Industrial Production Methods: The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
化学反応の分析
Types of Reactions: 9-Acridinecarboxaldehyde, 10-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of 9-acridinecarboxylic acid.
Reduction: Reduction reactions can convert it back to 9-acridinecarboxaldehyde or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the acridine ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: 9-Acridinecarboxylic acid.
Reduction: 9-Acridinecarboxaldehyde.
Substitution: Various substituted acridine derivatives.
科学的研究の応用
9-Acridinecarboxaldehyde, 10-oxide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other acridine derivatives and as a reagent in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe due to its photochemical properties.
Medicine: Studied for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 9-Acridinecarboxaldehyde, 10-oxide involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication and transcription processes. This intercalation can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer therapies. Additionally, its oxidative properties can induce oxidative stress in microbial cells, contributing to its antimicrobial activity .
類似化合物との比較
9-Acridinecarboxaldehyde: The parent compound, which lacks the oxide group.
9-Acridinecarboxylic acid: An oxidation product of 9-Acridinecarboxaldehyde, 10-oxide.
9-Acridinemethanol: A reduced form of 9-Acridinecarboxaldehyde.
Uniqueness: 9-Acridinecarboxaldehyde, 10-oxide is unique due to its specific oxidative properties and its ability to act as a versatile intermediate in the synthesis of various acridine derivatives.
特性
CAS番号 |
10228-97-4 |
|---|---|
分子式 |
C14H9NO2 |
分子量 |
223.23 g/mol |
IUPAC名 |
10-oxidoacridin-10-ium-9-carbaldehyde |
InChI |
InChI=1S/C14H9NO2/c16-9-12-10-5-1-3-7-13(10)15(17)14-8-4-2-6-11(12)14/h1-9H |
InChIキー |
NRTOQOJGRRKQPC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=[N+]2[O-])C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


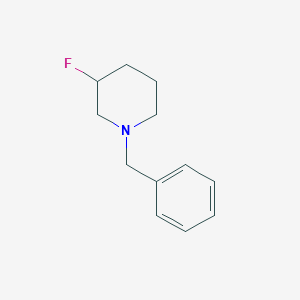
![3-[dimethyl-[3-[4-[(10S,13R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]propyl]azaniumyl]propane-1-sulfonate](/img/structure/B14795747.png)
![2-amino-N-[(3,4-dichlorophenyl)methyl]propanamide](/img/structure/B14795752.png)
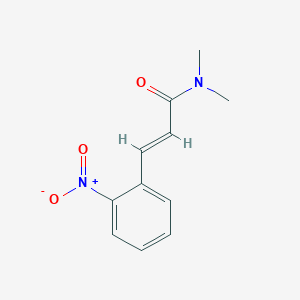
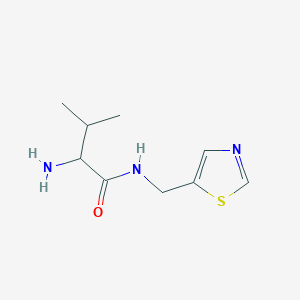
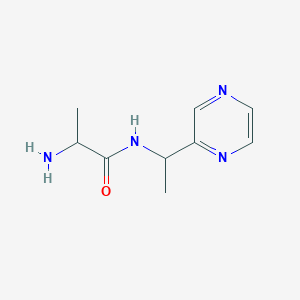
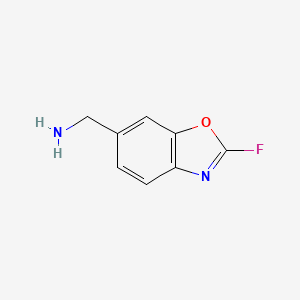
![(3aR,6S,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B14795803.png)
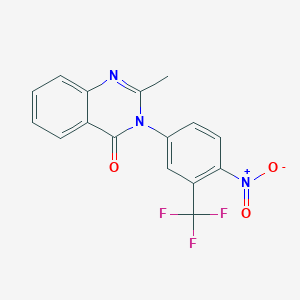
![1-[(3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride](/img/structure/B14795811.png)
![3,3-Dimethyl-7-oxo-6-[2-phenoxy(phenyl)acetamido]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14795817.png)
![7,12-Dihydroquinoxalino[3,2-i]phenazine-1,8-disulfonic acid](/img/structure/B14795825.png)
![2-amino-N-ethyl-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B14795842.png)
![(10R,13S)-17-Acetyl-10,13-dimethyl-1,2,6,7,8,9,10,11,12,13,14,15-dodecahydro-cyclopenta[a]phenanthren-3-one](/img/structure/B14795850.png)
